2-(Methoxymethyl)oxane-2-carbaldehyde

Description

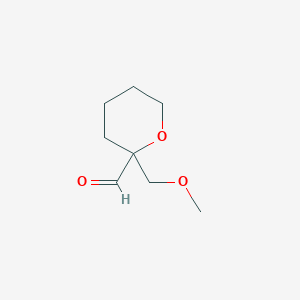

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)oxane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-7-8(6-9)4-2-3-5-11-8/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGPVVBNFNWIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCCO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2 Methoxymethyl Oxane 2 Carbaldehyde

Strategic Approaches to Oxane Ring Formation

The formation of the six-membered oxane ring is a critical step in the synthesis. The inherent stability of six-membered rings makes their formation thermodynamically favorable, yet achieving high yields and stereoselectivity often presents a synthetic challenge.

Intramolecular cyclization is a common and effective method for the formation of cyclic ethers like oxanes. The Williamson ether synthesis, an intramolecular SN2 reaction, is a widely employed strategy. This approach typically involves a precursor molecule containing a hydroxyl group and a good leaving group, such as a halide or a tosylate, positioned to facilitate a 6-exo-tet cyclization.

The design of the acyclic precursor is paramount. For the synthesis of 2-(Methoxymethyl)oxane-2-carbaldehyde, a plausible precursor would be a 1,5-diol derivative. One of the hydroxyl groups would be the nucleophile for the cyclization, while the other would be converted into a leaving group. The substituents at the prospective C2 position of the oxane ring would be installed on this acyclic precursor prior to cyclization.

Table 1: Comparison of Precursors for Oxane Ring Formation via Intramolecular Cyclization

| Precursor Type | Leaving Group | Base | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halohydrin | -Br, -I | NaH, KH | THF, DMF | Readily available starting materials. | Potential for competing elimination reactions. |

| Tosylate Ester | -OTs | NaH, K2CO3 | THF, ACN | Good leaving group, clean reaction. | Requires an additional step for tosylation. |

| Mesylate Ester | -OMs | NaH, KOtBu | THF, CH2Cl2 | Highly reactive leaving group. | Can be sensitive to reaction conditions. |

This table presents a hypothetical comparison of different precursor strategies for the formation of the oxane ring based on general principles of intramolecular Williamson ether synthesis.

The spatial arrangement of atoms within a molecule can significantly impact its properties and reactivity, making stereochemistry a critical aspect of organic synthesis. rijournals.com Achieving stereochemical control during the formation of the oxane ring is essential, particularly when chiral centers are present. The stereochemistry of the final product is often dictated by the stereochemistry of the acyclic precursor. youtube.com

Substrate-controlled synthesis is a common strategy where the existing stereocenters in the precursor molecule guide the formation of new stereocenters. youtube.com For instance, the stereochemistry of the hydroxyl group and the carbon bearing the leaving group in the acyclic precursor will determine the relative stereochemistry of the substituents on the newly formed oxane ring. The use of chiral auxiliaries is another powerful technique to induce stereoselectivity. youtube.com An auxiliary is a chiral moiety that is temporarily incorporated into the precursor molecule to direct the stereochemical outcome of a reaction, and is subsequently removed. youtube.com

Installation and Derivatization of the Carbaldehyde Moiety

The carbaldehyde group is a versatile functional group that can be introduced through various synthetic methods. wikipedia.orgthieme-connect.detcichemicals.com

The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. acs.orgijarse.com This approach requires an oxidizing agent that is mild enough to prevent over-oxidation to a carboxylic acid. acs.org Several reagents and conditions are suitable for this transformation.

Commonly used methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of pyridinium chlorochromate (PCC). More environmentally friendly methods utilizing catalysts and oxidants like hydrogen peroxide or molecular oxygen are also being developed. ijarse.comnih.govgoogle.com For the synthesis of this compound, the precursor would be a primary alcohol at the C2 position of the oxane ring, which would then be selectively oxidized.

Table 2: Selected Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent/System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Swern Oxidation (DMSO, oxalyl chloride, Et3N) | -78 °C to rt | High yields, mild conditions. | Requires low temperatures, produces odorous byproducts. |

| Dess-Martin Periodinane (DMP) | CH2Cl2, rt | Mild, neutral conditions, high yields. | Reagent is shock-sensitive. |

| Pyridinium Chlorochromate (PCC) | CH2Cl2, rt | Readily available, simple procedure. | Chromium-based reagent, toxic. |

| TEMPO/NaOCl | CH2Cl2/H2O, 0 °C to rt | Catalytic, environmentally benign. | Can be substrate-dependent. |

This table provides a summary of common methods for the selective oxidation of primary alcohols, which is a key step in forming the carbaldehyde moiety.

Formylation reactions introduce a formyl group (-CHO) onto a molecule. wikipedia.org While direct formylation at a saturated carbon center is challenging, certain strategies can be employed. One approach could involve the reaction of a Grignard reagent or an organolithium species derived from the oxane ring with a formylating agent like N,N-dimethylformamide (DMF). tcichemicals.com However, this would require the formation of a C-metal bond at the C2 position, which can be difficult to achieve selectively. A more plausible route is the oxidation of a primary alcohol as described above.

Introduction of the Methoxymethyl Side Chain

The methoxymethyl (MOM) group is often used as a protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward introduction and removal. adichemistry.comwikipedia.orgtandfonline.com In the context of synthesizing this compound, the methoxymethyl group is a permanent part of the final structure.

The introduction of the methoxymethyl group is typically achieved by reacting an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.org Another method involves the use of dimethoxymethane and an acid catalyst. adichemistry.comwikipedia.org In the synthesis of the target molecule, the methoxymethyl group would be introduced onto a hydroxyl group of the acyclic precursor before the cyclization step to form the oxane ring. This ensures the correct placement of the side chain at the C2 position.

Table 3: Reagents for the Introduction of the Methoxymethyl Group

| Reagent | Base/Catalyst | Solvent | Typical Conditions |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (CH2Cl2) | 0 °C to room temperature |

| Dimethoxymethane | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (CH2Cl2) | Room temperature to reflux |

| Methylal | Phosphorus pentoxide (P2O5) | Chloroform (CHCl3) | Room temperature |

This table outlines common methods for the introduction of the methoxymethyl group, a key structural feature of the target compound.

Etherification Protocols

The introduction of the methoxymethyl ether is a crucial step in the synthesis of the target compound. Etherification reactions, in general, involve the formation of an ether linkage (C-O-C) from an alcohol. In the context of synthesizing this compound, a key precursor would likely be a hydroxymethyl group at the 2-position of the oxane ring, which would then be etherified.

One of the most common and widely applicable methods for the synthesis of methyl ethers from primary alcohols is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as methyl iodide or dimethyl sulfate. To minimize competing elimination reactions and ensure high yields, the choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Alternative acid-catalyzed etherification methods could also be considered. For instance, the reaction of the alcohol with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can lead to the formation of the desired ether. However, these conditions can sometimes lead to side reactions, particularly with sensitive functional groups.

A milder approach involves the use of diazomethane in the presence of a Lewis acid catalyst, although the toxicity and explosive nature of diazomethane necessitate careful handling. More modern methods for methylation include the use of reagents like trimethylsilyldiazomethane with a catalytic amount of a protic acid or a transition metal catalyst.

The following table summarizes representative etherification protocols that could be adapted for the synthesis of the methoxymethyl group on the oxane scaffold.

| Protocol | Reagents and Conditions | Advantages | Potential Challenges |

| Williamson Ether Synthesis | 1. NaH, THF, 0 °C to rt2. CH₃I or (CH₃)₂SO₄ | High-yielding for primary alcohols, widely applicable. | Requires anhydrous conditions, potential for elimination side reactions with hindered substrates. |

| Acid-Catalyzed Etherification | CH₃OH, cat. H₂SO₄ or TsOH, heat | Uses inexpensive reagents. | Harsh conditions may not be suitable for complex molecules with sensitive functional groups, potential for side reactions. |

| Diazomethane Methylation | CH₂N₂, Lewis Acid (e.g., HBF₄), Et₂O | Mild conditions, high yields. | Diazomethane is highly toxic and explosive, requiring specialized handling. |

| Trimethylsilyldiazomethane | TMSCHN₂, CH₃OH, cat. H⁺ or transition metal | Safer alternative to diazomethane, good yields. | Reagent cost can be a factor. |

Directed Functionalization Techniques

The construction of the C2 quaternary center bearing both a formyl and a methoxymethyl group requires precise control over reactivity. Directed functionalization techniques, where a pre-existing functional group on the oxane ring guides the introduction of new substituents, are essential for achieving the desired stereochemistry and regioselectivity.

One plausible strategy involves the use of a chiral auxiliary to direct the alkylation of an enolate derived from a 2-substituted oxane precursor. For example, a lactone derived from the oxane ring could be a suitable starting point. The enolate of this lactone could be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with a methoxymethyl halide (e.g., MOM-Cl) to introduce the methoxymethyl group. Subsequent reduction of the lactone to the corresponding lactol, followed by oxidation, would yield the desired aldehyde.

Alternatively, directed ortho-metalation (DoM) strategies, if an appropriate directing group is present on the oxane ring, could be envisioned. However, this is more common in aromatic systems. A more relevant approach for a saturated heterocycle would be the use of a directing group to activate a C-H bond adjacent to the oxygen atom. For instance, a temporary directing group installed at the 3-position could facilitate the lithiation of the C2 position, followed by trapping with an electrophile to introduce one of the required functional groups.

Another powerful technique is the use of organometallic reagents. For instance, a 2-lithiooxane, which could potentially be generated via a Shapiro reaction or selenium-lithium exchange from a suitable precursor, could be a key intermediate. This nucleophilic species could then be reacted sequentially with electrophiles to install the methoxymethyl and a masked aldehyde functionality.

The following table outlines some directed functionalization techniques that could be applied.

| Technique | Key Intermediate/Precursor | Illustrative Reagents | Key Transformation |

| Enolate Alkylation | Oxane-2-lactone | 1. LDA, THF, -78 °C2. MOM-Cl | α-alkylation to introduce the methoxymethyl group. |

| Organometallic Addition | 2-Lithiooxane derivative | 1. Formaldehyde (or equivalent)2. Methylating agent | Sequential addition of electrophiles to a nucleophilic carbon center. |

| Directed C-H Activation | Oxane with a directing group | Transition metal catalyst, appropriate oxidant and coupling partner | Selective functionalization of a C-H bond at the 2-position. |

Convergent and Divergent Synthetic Pathways

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. researchgate.net For this compound, a convergent approach might involve the synthesis of a functionalized acyclic precursor that already contains the methoxymethyl and a protected aldehyde group. This precursor would then be cyclized to form the oxane ring in a late-stage transformation, for example, through an intramolecular Williamson ether synthesis or a ring-closing metathesis reaction.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to produce a variety of structurally related compounds. researchgate.net In the context of the target molecule, a divergent approach would start with a simple oxane derivative, such as dihydropyran or oxane itself. This starting material would then be subjected to a series of functionalization reactions to introduce the substituents at the C2 position. This approach would be advantageous if the goal is to produce a library of related compounds with different substituents at this position.

The following table provides a comparison of these two synthetic strategies for the synthesis of this compound.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Convergent | Key fragments are synthesized separately and then joined together. researchgate.net | Higher overall yields, allows for independent optimization of fragment syntheses, shorter linear sequence. | Requires careful planning of the fragment coupling reaction, potential for incompatibility of functional groups during coupling. |

| Divergent | A common precursor is elaborated into a variety of products. researchgate.net | Efficient for creating a library of related compounds, allows for late-stage diversification. | The overall yield can be low for a specific target due to the long linear sequence, protecting groups may be required. |

Reactivity and Mechanistic Pathways of 2 Methoxymethyl Oxane 2 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde functional group in 2-(methoxymethyl)oxane-2-carbaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to a variety of chemical transformations. byjus.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. openstax.orglibretexts.orglibretexts.org This leads to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. openstax.orglibretexts.orgstudy.com

Common nucleophiles that react with aldehydes include organometallic reagents (Grignard and organolithium reagents), cyanide, and ylides. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and creating a new carbon-nucleophile bond. The resulting alkoxide intermediate is then protonated.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Alkyl/Aryl | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Alkyl/Aryl | Organolithium (R-Li) | Secondary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol |

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the former carbonyl carbon.

Condensation and Cycloaddition Reactions

Condensation Reactions: Aldehydes that possess at least one alpha-hydrogen are prone to aldol (B89426) condensation in the presence of a base or acid. tutoroot.comck12.org This reaction involves the formation of an enolate, which then acts as a nucleophile, attacking another molecule of the aldehyde to form a β-hydroxy aldehyde. However, this compound lacks an alpha-hydrogen, and therefore cannot undergo self-aldol condensation. It can, however, participate in crossed aldol condensations with other enolizable aldehydes or ketones, where it acts as the electrophile. byjus.comjackwestin.com

Another important condensation reaction for non-enolizable aldehydes is the Wittig reaction. This reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene, forming a new carbon-carbon double bond.

Cycloaddition Reactions: Aldehydes can participate as dienophiles in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. study.comwikipedia.org The carbonyl group can act as a two-electron component, reacting with a conjugated diene to form a six-membered heterocyclic ring. These reactions are often promoted by Lewis acid catalysis.

Selective Reduction and Oxidation Processes

Selective Reduction: The aldehyde group of this compound can be selectively reduced to a primary alcohol. ck12.org This transformation can be achieved using a variety of reducing agents. Mild hydride reagents such as sodium borohydride (NaBH₄) are highly effective for this purpose and are chemoselective for aldehydes and ketones over other reducible functional groups like esters. chemistrysteps.comorientjchem.orgwikipedia.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. chemistrysteps.com

Selective Oxidation: Aldehydes are readily oxidized to carboxylic acids. chemguide.co.uk This can be accomplished with a range of oxidizing agents. Mild oxidizing agents, such as Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution, can selectively oxidize aldehydes without affecting other functional groups. chemguide.co.uk Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will also effect this transformation. For more controlled and selective oxidations, reagents like pyridinium chlorochromate (PCC) can be employed. organic-chemistry.org

Table 2: Selective Reduction and Oxidation of the Aldehyde Group

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Oxidation | Tollens' Reagent | Carboxylic Acid |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

Transformations Involving the Oxane Ring System

The oxane ring is a six-membered saturated heterocycle containing one oxygen atom. It is generally a stable ring system.

Ring-Opening Reactions and Derivatizations

The oxane ring, being a saturated ether, is generally resistant to cleavage. However, under forcing conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), ring opening can occur. This typically proceeds via an Sₙ2 mechanism, with the halide ion attacking one of the alpha-carbons and displacing the oxygen atom. The regioselectivity of the ring opening would depend on the substitution pattern of the oxane. A plausible mechanism for the ring opening of a substituted tetrahydropyran (oxane) structure has been proposed. researchgate.net

Rearrangement Processes

Rearrangement reactions involving the oxane ring itself are not common due to its stability. However, rearrangements can be induced in derivatives of this compound. For instance, if the aldehyde is converted to an oxime and then treated with acid, a Beckmann rearrangement could potentially occur. wikipedia.orgorganic-chemistry.org This reaction involves the migration of a group anti to the leaving group on the nitrogen atom to form an amide. wikipedia.org

Another possibility is a Baeyer-Villiger rearrangement if the aldehyde is first converted to a ketone derivative. This rearrangement involves the oxidation of a ketone to an ester or a lactone and proceeds via the migration of a substituent from carbon to an electron-deficient oxygen atom. wiley-vch.de

Functionalization of the Oxane Core

The oxane core of this compound, a tetrahydropyran ring, presents a scaffold that can be chemically modified to introduce diverse functionalities. While the reactivity of the aldehyde and methoxymethyl ether groups often dominates the chemical behavior of the molecule, the saturated heterocyclic ring itself can undergo specific transformations. The functionalization typically targets the C-H bonds of the methylene groups within the ring or involves reactions that proceed via ring-opening.

Research into the functionalization of saturated cyclic ethers like oxane has explored several pathways, although specific studies on this compound are not extensively documented. General strategies applicable to the oxane core include radical-mediated reactions. For instance, C-H bonds can be activated under radical conditions, allowing for the introduction of substituents. The presence of the ether oxygen can influence the regioselectivity of such reactions, often directing functionalization to the alpha-positions (C2 and C6) due to the stabilizing effect of the oxygen on adjacent radical intermediates. However, in the target molecule, the C2 position is already fully substituted. Therefore, functionalization would likely be directed to the C6 position or other methylene groups (C3, C4, C5) on the ring.

Another potential avenue for functionalization involves ring-opening reactions. Strong acids or specific Lewis acids can catalyze the cleavage of the ether bond, leading to a linear chain that can be subsequently modified and re-cyclized to form a new, functionalized oxane derivative. The conditions for such reactions must be carefully chosen to avoid unintended reactions with the aldehyde or methoxymethyl ether moieties.

Chemical Behavior of the Methoxymethyl Ether

The methoxymethyl (MOM) ether in this compound serves as a protecting group for a primary alcohol. Its chemical behavior is central to the synthetic utility of the parent molecule, primarily involving its cleavage to reveal the underlying hydroxymethyl group.

Cleavage and Deprotection Strategies

The MOM group is classified as an acetal and is consequently labile under acidic conditions. adichemistry.com A wide array of methodologies has been developed for its removal, offering flexibility in multistep synthesis where chemoselectivity is crucial. researchgate.net The deprotection proceeds via hydrolysis of the acetal, which can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

Common strategies involve the use of strong mineral acids, such as hydrochloric acid in a solvent mixture like tetrahydrofuran and water. wikipedia.org However, for substrates sensitive to harsh acidic conditions, milder reagents are employed. These include various Lewis acids, which can coordinate to the ether oxygen atoms and facilitate cleavage. The choice of reagent and reaction conditions allows for selective deprotection in the presence of other acid-labile groups. researchgate.net

Below is a table summarizing various reported conditions for the cleavage of MOM ethers.

| Reagent(s) | Solvent(s) | Conditions | Notes |

| Hydrochloric Acid (HCl) | Tetrahydrofuran/Water | Ambient to Reflux | A common and robust method. adichemistry.com |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol | Ambient to Reflux | Milder protic acid catalyst. |

| Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂) | Isopropanol | Reflux | Lewis acid catalysis. researchgate.net |

| Magnesium Bromide (MgBr₂) | Diethyl Ether | Ambient | Mild Lewis acid conditions. |

| Bismuth Trichloride (BiCl₃) | Acetonitrile | Ambient | Effective for various MOM ethers. researchgate.net |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile | 0 °C to RT | Chemoselective for aliphatic MOM ethers. acs.org |

| CBr₄ / PPh₃ | Dichloroethane | Thermal | For selective deprotection of phenolic MOM ethers. |

| Pyridinium p-toluenesulfonate (PPTS) | 2-Butanone or t-Butyl alcohol | Reflux | Mild acidic conditions, effective for allylic and benzylic alcohols. researchgate.net |

Reactivity at the Alpha-Carbon

The alpha-carbon of the methoxymethyl ether (the methylene group, -O-CH₂ -O-) exhibits a degree of reactivity characteristic of acetals. While generally stable under neutral and basic conditions, this position can be susceptible to attack under specific oxidative or radical conditions.

The C-H bonds at this alpha-position are activated by the two adjacent oxygen atoms, making them susceptible to hydrogen atom abstraction. In the presence of strong radical initiators, a radical can be formed at this position. This intermediate could then participate in subsequent reactions, such as coupling or oxidation.

Furthermore, oxidative cleavage of the MOM group can occur under certain conditions, although this is a less common deprotection strategy compared to acid-catalyzed hydrolysis. Such oxidative pathways would proceed via initial reaction at the alpha-carbon. The stability of the MOM group to a wide range of oxidizing and reducing agents is one of its key advantages as a protecting group. adichemistry.com

Investigations into Reaction Mechanisms

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its reactivity and optimizing reaction conditions. Mechanistic investigations typically focus on the most reactive sites of the molecule: the aldehyde and the methoxymethyl ether.

For the aldehyde group, reactions such as nucleophilic addition follow well-established mechanisms. masterorganicchemistry.com The carbonyl carbon is electrophilic and is attacked by nucleophiles. khanacademy.org The reaction can be catalyzed by acid, which protonates the carbonyl oxygen to increase the electrophilicity of the carbon, or by base, which activates the nucleophile.

For the deprotection of the MOM ether, the mechanism involves protonation of one of the ether oxygens by an acid catalyst. This is followed by cleavage of the C-O bond to form a resonance-stabilized oxonium ion and methanol. The oxonium ion is then attacked by water or another nucleophile, leading to a hemiacetal which subsequently decomposes to yield the deprotected alcohol and formaldehyde.

Elucidation of Rate-Determining Steps

For reactions involving the aldehyde, such as a nucleophilic addition, the rate-determining step can vary. In some cases, the initial nucleophilic attack on the carbonyl carbon is the slowest step. In other cases, particularly under acidic catalysis, steps preceding the nucleophilic attack, such as the protonation of the carbonyl, or subsequent steps, like the dehydration in an addition-elimination reaction, can be rate-limiting. libretexts.org

Experimental methods to determine the rate-determining step include:

Kinetic Studies: Measuring the reaction rate as a function of the concentration of each reactant. The observed rate law provides insight into which species are involved in the RDS. fiveable.me

Kinetic Isotope Effect (KIE): Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond-breaking can slow down the reaction rate if that bond-breaking event occurs in the RDS. epfl.ch

Spectroscopic Monitoring: Techniques like in-situ IR or NMR spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products over time to build a kinetic profile of the reaction. epfl.ch

Identification of Intermediates

Reaction intermediates are species that are formed in one elementary step and consumed in a subsequent step. khanacademy.org Their detection and characterization provide direct evidence for a proposed reaction mechanism.

In reactions at the aldehyde of this compound, a common intermediate is a tetrahedral alkoxide, formed after the nucleophilic attack on the carbonyl carbon. masterorganicchemistry.com This intermediate is then typically protonated to yield the final alcohol product.

For the cleavage of the MOM ether, a key intermediate is the resonance-stabilized oxonium ion (H₂C=O⁺-CH₃). While often too reactive to be isolated, its existence can be inferred from the products of the reaction and trapping experiments. In some cases, highly reactive intermediates can be observed directly using spectroscopic techniques at low temperatures or through rapid-injection NMR experiments. fiveable.me Computational chemistry can also be used to calculate the energies of proposed intermediates and transition states to support a particular mechanistic pathway.

Detailed Research on this compound Is Not Publicly Available

A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly accessible research, particularly concerning its reactivity, mechanistic pathways, and transition state analysis. Despite a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific data or detailed studies for this particular compound could be located.

The inquiry, which aimed to construct a detailed article based on a predefined scientific outline, was unable to proceed due to the absence of foundational research on this compound. The required section on "Transition State Analysis," which was to include specific data tables and in-depth research findings, could not be generated as no relevant experimental or computational data appears to have been published.

General principles of reactivity for aldehydes and cyclic ethers are well-established in the field of organic chemistry. However, the specific electronic and steric effects of the methoxymethyl substituent at the 2-position of the oxane ring on the aldehyde's reactivity profile require dedicated study. Without such research, any discussion of its mechanistic pathways or the energy profiles of its transition states would be purely speculative.

Consequently, the creation of a scientifically accurate and authoritative article, as per the user's instructions, is not feasible at this time. Further empirical research and publication in peer-reviewed journals would be necessary to provide the data required for the requested analysis.

Computational and Theoretical Investigations of 2 Methoxymethyl Oxane 2 Carbaldehyde

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 2-(Methoxymethyl)oxane-2-carbaldehyde, an electronic structure analysis would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate various electronic properties. Key areas of investigation would include the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO).

This analysis would reveal the locations of electron-rich and electron-deficient regions within the molecule, providing insights into its reactivity. For instance, the electronegative oxygen atoms of the methoxy, oxane, and aldehyde groups would be expected to exhibit higher electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's behavior in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Conformational Landscape and Energetics

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. A thorough computational study would explore this conformational landscape to identify the most stable (lowest energy) structures. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of the resulting conformers.

Reaction Pathway Simulations and Kinetics

Theoretical chemistry can be a powerful tool for investigating the mechanisms and rates of chemical reactions involving this compound. By simulating potential reaction pathways, researchers can identify transition states—the high-energy intermediates that connect reactants and products. The energy of these transition states is used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate.

For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common reactions that could be modeled. These simulations would provide a step-by-step view of the bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental methods alone.

Spectroscopic Property Predictions through Theoretical Models

Computational models can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecule's structure. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra are commonly performed.

For example, IR spectroscopy is sensitive to the vibrational frequencies of chemical bonds. Theoretical calculations can predict the frequencies and intensities of these vibrations, helping to assign the peaks in an experimental IR spectrum to specific functional groups within the molecule. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data, providing detailed information about the connectivity and chemical environment of the atoms.

Analytical and Spectroscopic Characterization Methods in Research on 2 Methoxymethyl Oxane 2 Carbaldehyde

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives and Reaction Products

The structural elucidation of organic compounds is heavily reliant on spectroscopic methods. For derivatives and reaction products of 2-(Methoxymethyl)oxane-2-carbaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful toolkit for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a typical derivative of this compound, ¹H and ¹³C NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). Key expected signals for the parent compound would include a singlet for the aldehyde proton (typically δ 9-10 ppm), a singlet for the methoxy protons (δ 3.3-3.5 ppm), and complex multiplets for the methylene protons of the oxane ring and the methoxymethyl group.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms. Characteristic chemical shifts would include the aldehyde carbonyl carbon (δ 190-200 ppm), the quaternary carbon at the 2-position, the methoxy carbon (δ 50-60 ppm), and the carbons of the oxane ring.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns could reveal the loss of the aldehyde group, the methoxymethyl group, or fragments of the oxane ring, aiding in structural confirmation.

| Spectroscopic Data | Expected Chemical Shift/Value | Interpretation |

| ¹H NMR (Aldehyde H) | δ 9.5 - 10.5 ppm | Characteristic of an aldehyde proton. |

| ¹H NMR (Methoxymethyl CH₂) | δ 3.4 - 3.8 ppm | Methylene protons adjacent to an ether oxygen. |

| ¹H NMR (Methoxy CH₃) | δ 3.2 - 3.4 ppm | Protons of the methoxy group. |

| ¹³C NMR (Aldehyde C=O) | δ 195 - 205 ppm | Carbonyl carbon of the aldehyde. |

| ¹³C NMR (C2-oxane) | δ 80 - 90 ppm | Quaternary carbon at the substitution site. |

| Mass Spectrometry (M+) | Corresponds to C₇H₁₂O₃ | Molecular ion peak. |

Chromatographic and Separation Methodologies for Isomer Analysis and Purity Assessment

Chromatographic techniques are essential for separating isomers and assessing the purity of this compound. Due to the presence of a chiral center at the C2 position, enantiomers can exist, necessitating the use of chiral chromatography for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and isomer separation.

Reversed-Phase HPLC: This is commonly used for purity analysis, employing a nonpolar stationary phase and a polar mobile phase. A typical method would use a C18 column with a gradient of water and acetonitrile or methanol. The purity of a sample can be determined by the relative area of the main peak.

Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective. The separation allows for the determination of the enantiomeric excess (ee) of a chiral synthesis.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds.

Capillary GC: For purity assessment, a capillary column with a nonpolar stationary phase can be used. The high resolution of capillary GC allows for the separation of closely related impurities.

Chiral GC: Similar to HPLC, chiral GC columns with cyclodextrin-based stationary phases can be employed to separate enantiomers of volatile compounds like this compound.

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Application |

| Reversed-Phase HPLC | C18 | Water/Acetonitrile Gradient | Purity Assessment |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD) | Hexane/Isopropanol | Enantiomeric Separation |

| Capillary GC | Polysiloxane (e.g., DB-5) | Helium | Purity Assessment |

| Chiral GC | Derivatized Cyclodextrin | Helium | Enantiomeric Separation |

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformational preferences in the solid state.

For this compound, if a suitable single crystal of a derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. This technique is particularly valuable for:

Absolute Stereochemistry: By using anomalous dispersion, the absolute configuration (R or S) of the chiral center at C2 can be unambiguously determined. This is crucial for understanding the stereoselectivity of synthetic routes and the biological activity of the enantiomers.

Conformational Analysis: The crystal structure reveals the preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the orientation of the methoxymethyl and carbaldehyde substituents in the solid state. This information is valuable for computational modeling and understanding intermolecular interactions.

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative.

| Crystallographic Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D positions of all atoms in the molecule. |

| Bond Lengths and Angles | Geometric parameters of the molecular structure. |

| Torsional Angles | Conformational details of the molecule. |

| Flack Parameter | Determination of absolute stereochemistry. |

Future Perspectives and Emerging Research Avenues for 2 Methoxymethyl Oxane 2 Carbaldehyde

Catalyst Development for Efficient Transformations

The aldehyde functional group and the oxane (tetrahydropyran) ring with a methoxymethyl substituent present multiple opportunities for catalytic transformations. Future research could focus on developing selective and efficient catalysts for reactions involving this molecule.

Key areas of potential catalyst development include:

Stereoselective Reduction: Development of catalysts for the diastereoselective or enantioselective reduction of the aldehyde to the corresponding alcohol. This would be crucial if the resulting chiral alcohol were a key intermediate in a larger synthesis.

Oxidation Reactions: Designing catalysts for the selective oxidation of the aldehyde to a carboxylic acid without affecting the ether linkage or the oxane ring.

C-C Bond Forming Reactions: Exploration of organocatalysts or transition-metal catalysts for reactions such as aldol (B89426) additions, Wittig-type reactions, or Grignard additions to the aldehyde, which would enable the construction of more complex molecular architectures.

Ring-Opening Reactions: Investigation of catalysts that could selectively open the oxane ring, potentially leading to linear polyether structures. The methoxymethyl group's influence on the regioselectivity of such a reaction would be a key point of study.

| Potential Transformation | Catalyst Type | Desired Outcome |

| Reduction | Chiral metal hydrides, biocatalysts | Enantiomerically enriched alcohol |

| Oxidation | Selective oxidation catalysts (e.g., TEMPO-based) | Carboxylic acid without side reactions |

| Aldol Addition | Proline-derived organocatalysts | Asymmetric carbon-carbon bond formation |

| Ring-Opening Polymerization | Lewis acidic catalysts | Functionalized polyethers |

Sustainable Synthesis and Green Chemistry Approaches

Applying the principles of green chemistry to the synthesis of 2-(Methoxymethyl)oxane-2-carbaldehyde would be a primary goal for future research. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

Potential green chemistry strategies could include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Investigating the possibility of deriving the oxane ring from biomass sources like carbohydrates.

Catalytic vs. Stoichiometric Reagents: Employing catalytic methods over stoichiometric reagents to reduce waste. For example, using a catalytic amount of an oxidant with a co-oxidant like air.

Benign Solvents: Exploring the use of safer solvents, such as water, supercritical CO2, or bio-derived solvents, to replace traditional volatile organic compounds. nih.gov

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to potentially reduce reaction times and energy consumption. nih.govnih.gov

Exploration of Bio-Inspired Synthetic Routes

Nature often provides inspiration for the efficient synthesis of complex molecules. A bio-inspired approach to synthesizing this compound could involve mimicking enzymatic processes.

Possible bio-inspired avenues include:

Enzymatic Reactions: Screening for or engineering enzymes (e.g., oxidoreductases, transferases) that could catalyze key steps in the synthesis, potentially offering high selectivity and mild reaction conditions.

Biomimetic Catalysis: Developing small molecule catalysts that mimic the active sites of enzymes to perform specific transformations. nih.govnih.gov This could be particularly relevant for achieving high stereoselectivity.

Cascade Reactions: Designing a synthesis where multiple bond-forming events occur in a single pot, inspired by biosynthetic pathways. This would improve efficiency and reduce the need for intermediate purification steps.

Potential in Materials Science and Polymer Chemistry Applications

The structure of this compound suggests several potential applications in the fields of materials science and polymer chemistry.

Monomer for Polymer Synthesis: The aldehyde group could be used for polymerization reactions. For example, it could undergo polycondensation with other monomers to form novel polyesters or polyacetals. The oxane ring and methoxymethyl group would impart specific properties, such as flexibility and solubility, to the resulting polymer.

Functional Additive: The compound could potentially be used as an additive to modify the properties of existing polymers. For example, it could act as a crosslinking agent or a plasticizer.

Precursor for Functional Polymers: The aldehyde can be readily converted into other functional groups (e.g., alcohol, carboxylic acid, amine), making it a versatile precursor for a range of functionalized monomers. These monomers could then be used to create polymers with tailored properties for applications in biomedicine, such as drug delivery or tissue engineering. merckmillipore.commdpi.com The development of advanced polymers with unique thermal and mechanical properties is an ongoing area of research. appleacademicpress.com

Q & A

Q. What are the common synthetic routes for 2-(Methoxymethyl)oxane-2-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves oxane ring functionalization. A plausible route is the oxidation of 2-(methoxymethyl)oxane-2-methanol using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions . Optimization includes:

- Temperature : Controlled at 0–5°C to minimize side reactions.

- Catalyst Loading : 1.2 equivalents of PCC for complete conversion.

- Workup : Rapid quenching with aqueous sodium bicarbonate to isolate the aldehyde.

Yield Improvement : Use of molecular sieves (3Å) to absorb water and shift equilibrium toward aldehyde formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 9.6–9.8 ppm (aldehyde proton), δ 3.3–3.5 ppm (methoxymethyl OCH₃), and δ 4.1–4.3 ppm (oxane ring protons) .

- ¹³C NMR : Aldehyde carbon at δ 195–200 ppm, methoxymethyl carbon at δ 55–60 ppm.

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 158 (C₈H₁₄O₃) with fragmentation patterns confirming the methoxymethyl and aldehyde groups .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s reactivity in nucleophilic addition reactions compared to other oxane derivatives?

- Methodological Answer : The methoxymethyl group introduces steric hindrance and electron-donating effects, altering reactivity:

- Steric Effects : Reduces accessibility of the aldehyde group, slowing nucleophilic attack.

- Electronic Effects : Methoxy group increases electron density on the oxane ring, stabilizing transition states in polar reactions.

Comparative Reactivity Table :

Q. What computational methods are used to predict the compound’s behavior in catalytic asymmetric synthesis?

- Methodological Answer :

- DFT Calculations : Assess transition-state geometries to predict enantioselectivity in reactions like aldol additions.

- Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility of the oxane ring.

- Docking Studies : Model interactions with chiral catalysts (e.g., proline derivatives) to optimize catalytic cycles.

Key Parameters : - Gibbs free energy barriers (ΔG‡) for stereochemical outcomes.

- Solvent polarity effects on reaction pathways (e.g., THF vs. DCM) .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from:

- Purity Issues : Validate via HPLC (≥98% purity) and Karl Fischer titration (water content <0.1%) .

- Assay Variability : Standardize bioactivity tests (e.g., MIC assays for antimicrobial studies) across labs.

- Structural Confirmation : Use X-ray crystallography to confirm configuration, as racemization during storage can alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.